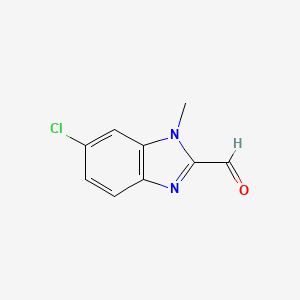

6-Chloro-1-methylbenzimidazole-2-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of benzimidazole derivatives, such as “6-Chloro-1-methylbenzimidazole-2-carbaldehyde”, often involves reactions between 1,2-aromatic diamines and alkyl or aryl carboxylic acids . These reactions occur in electrostatically charged microdroplets generated using a nano-electrospray (nESI) ion source . The reactions are accelerated by orders of magnitude in comparison to the bulk .Molecular Structure Analysis

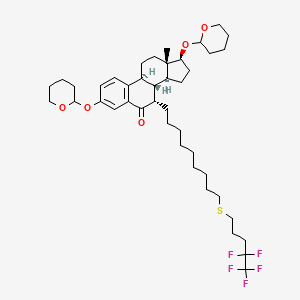

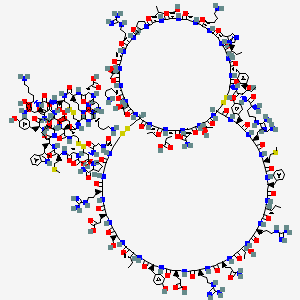

The molecular structure of “6-Chloro-1-methylbenzimidazole-2-carbaldehyde” consists of a benzimidazole core with a chlorine atom at the 6th position, a methyl group at the 1st position, and a carbaldehyde group at the 2nd position.Chemical Reactions Analysis

The chemical reactions involving “6-Chloro-1-methylbenzimidazole-2-carbaldehyde” are accelerated in microdroplets . An acid-catalyzed reaction mechanism is suggested, based on the identification of intermediate arylamides . Their dehydration to give benzimidazoles occurs in a subsequent thermally enhanced step .Scientific Research Applications

Non-Linear Optical Properties

- Non-Linear Optic Application : 6-Chloro-1-methylbenzimidazole-2-carbaldehyde has been used in the synthesis of novel push-pull benzothiazole derivatives. These derivatives show potential applications in non-linear optics due to their reverse polarity and the substitution of strong electron-acceptor and electron-donor groups. Their non-linear optical properties were studied using the EFISH method (Hrobárik et al., 2004).

Spectral Studies and Synthesis

- Spectral Study and Synthesis : The compound is also involved in the synthesis and spectral study of some 1-methylbenzimidazoles, highlighting its role in producing a variety of chemical structures and its identification through NMR spectral analysis (Ellis & Jones, 1974).

- Aldehyde and Ketone Synthesis : Another significant application is in the synthesis of aldehydes or ketones from amines via transaminations, using benzothiazole-2-carbaldehyde or 6-nitrobenzothiazole-2-carbaldehyde. This method has wide applications with generally high yields (Calō et al., 1972).

Chemical Characterization and Structural Analysis

- DFT Studies for Structure and Vibrational Analysis : Density Functional Theory (DFT) studies on 1-(2-methylpropenyl)-2-methylbenzimidazole derivatives, which can be synthesized from 2-methylbenzimidazole, provide insights into their structure and vibrational spectra. This research underscores the importance of theoretical calculations in understanding the properties of benzimidazole derivatives (Infante-Castillo & Hernández-Rivera, 2009).

- Synthesis of Bisarylmethyl-Substituted Pyrimidines and Quinolines : The compound is used in the condensation processes to synthesize various diaryl(hetaryl)methanes, highlighting its versatility in creating complex chemical structures (Harutyunyan, 2014).

Ferroelectric and Antiferroelectric Properties

- Ferroelectricity in Benzimidazoles : A study on benzimidazoles, including 2-methylbenzimidazole, demonstrates their potential for ferroelectric switching due to amphoteric molecule chains capable of proton tautomerization. This reveals the possibility of using such molecules in lead- and rare-metal-free ferroelectric devices (Horiuchi et al., 2012).

Corrosion Inhibition

- Potential as Corrosion Inhibitors : Theoretical studies on benzimidazole derivatives, including 2-methylbenzimidazole, suggest their effectiveness as corrosion inhibitors for mild steel. This is determined through Density Functional Theory calculations and highlights another practical application of these compounds (Obot & Obi-Egbedi, 2010).

Mechanism of Action

Target of Action

Similar compounds have been shown to have anti-inflammatory and analgesic activities . These activities are often mediated through inhibition of biosynthesis of prostaglandins, which are derived from arachidonic acid .

Mode of Action

Compounds with similar structures have been shown to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid . This inhibition is often achieved through the action on cyclo-oxygenase pathways .

Biochemical Pathways

The compound likely affects the arachidonic acid pathway, leading to a reduction in the production of prostaglandins . Prostaglandins are involved in various physiological processes, including inflammation and pain. By inhibiting their production, the compound could potentially reduce these symptoms .

Result of Action

Similar compounds have been shown to have significant anti-inflammatory and analgesic activities .

Future Directions

Benzimidazole derivatives, such as “6-Chloro-1-methylbenzimidazole-2-carbaldehyde”, have potential in various fields, including medicinal chemistry . They are structurally similar to naturally occurring nucleotides and have been used in drug synthesis . The development of new benzimidazole derivatives with improved efficacy and reduced toxicity is an important task for future research .

properties

IUPAC Name |

6-chloro-1-methylbenzimidazole-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c1-12-8-4-6(10)2-3-7(8)11-9(12)5-13/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEHAYIARTMUDIZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)Cl)N=C1C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(17beta)-3,17-Bis[(oxan-2-yl)oxy]estra-1,3,5(10)-trien-6-ol](/img/structure/B588971.png)

![4-[2-(Butanoyloxy)propyl]benzoic acid](/img/structure/B588973.png)

![[(6R,8R,9S,13S,14S,17S)-3,6-Dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate](/img/structure/B588974.png)